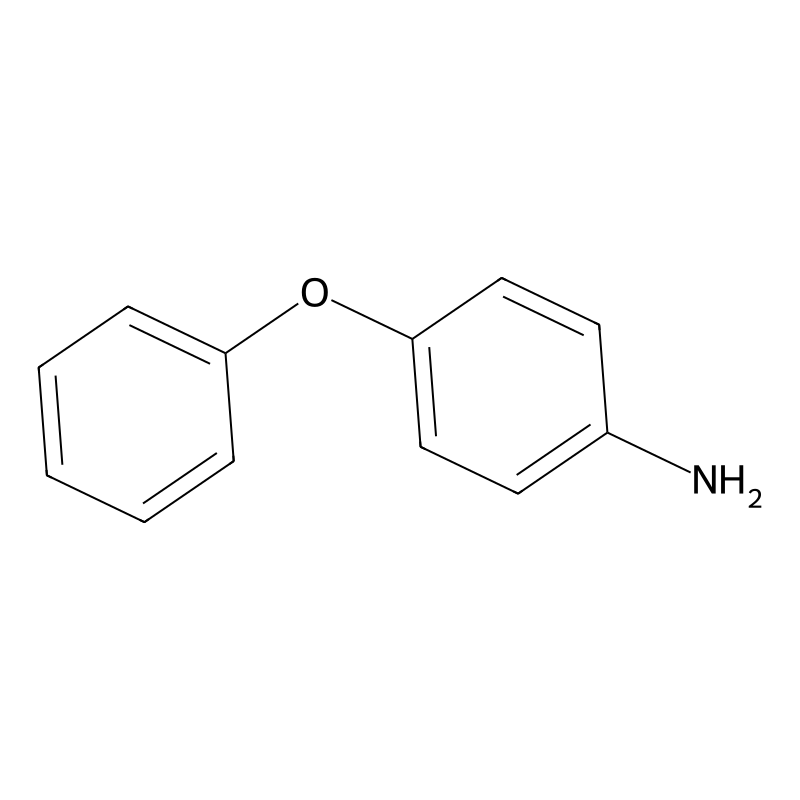4-Phenoxyaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Organic Synthesis
-Phenoxyaniline is a versatile building block used in the synthesis of various organic compounds, including:
- Pharmaceuticals: It can be used as a starting material for the synthesis of some pharmaceuticals [SciFinder]. However, due to its potential toxicity, it is not typically used in the final drug products themselves [ECHA].
- Dyes and Pigments: It can be used as a precursor for the synthesis of dyes and pigments [SciFinder].
- Liquid Crystals: It can be used as a component in the development of liquid crystals [ScienceDirect].
Material Science
-Phenoxyaniline is being investigated for its potential applications in material science, such as:
- OLEDs: It is being studied as a potential material for use in organic light-emitting diodes (OLEDs) [ScienceDirect].
- Sensors: It is being explored for its use in the development of chemical sensors [ScienceDirect].
Additional Resources:
4-Phenoxyaniline, with the chemical formula C₁₂H₁₁NO and CAS number 139-59-3, is an organic compound characterized by its phenolic and amine functional groups. It appears as a solid with a melting point of 82-84 °C and a boiling point of approximately 320 °C. The molecular weight of 4-Phenoxyaniline is 185.22 g/mol, and it has a density of about 1.1 g/cm³. This compound is classified as hazardous, with potential health effects including skin irritation, eye irritation, and possible carcinogenic effects upon prolonged exposure .
Currently, there is no extensive research available on the specific mechanism of action of 4-Phenoxyaniline in biological systems.
- Limited data exists on the specific hazards of 4-Phenoxyaniline. However, due to the presence of the amine group, it should be handled with caution, as amines can be irritating to the skin and eyes [].
- Always follow proper laboratory safety protocols when handling unknown compounds.
Please Note:
- The information provided is based on available scientific literature and may not be exhaustive.
- Further research is needed to fully understand the properties and potential applications of 4-Phenoxyaniline.
- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
- Acid-Base Reactions: The amine can accept protons in acidic conditions, forming a positively charged ammonium ion.
- Oxidation Reactions: The phenolic part of the molecule can undergo oxidation to form quinone derivatives under certain conditions.
These reactions make 4-Phenoxyaniline a versatile intermediate in organic synthesis.
4-Phenoxyaniline exhibits notable biological activities, including:
- Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties.
- Potential Carcinogenicity: Limited evidence indicates that it may have carcinogenic effects, particularly with prolonged exposure .
- Skin Sensitization: It has been reported to cause allergic reactions upon skin contact, highlighting its potential as a sensitizer .
Various methods exist for synthesizing 4-Phenoxyaniline:
- From Iodobenzene and 4-Aminophenol: This method involves nucleophilic substitution where iodobenzene reacts with 4-aminophenol in the presence of a base.
- Reduction of Nitro Compounds: Nitro derivatives can be reduced to form the corresponding amines.
- Direct Amination of Phenols: Phenolic compounds can undergo direct amination reactions under specific conditions.
ChemicalBook lists at least fifteen different synthetic routes for producing this compound .
4-Phenoxyaniline is utilized in various fields:
- Dyes and Pigments: It serves as an intermediate in the manufacture of azo dyes.
- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications.
- Polymer Chemistry: Used in the synthesis of polymeric materials due to its reactivity.
Studies on the interactions of 4-Phenoxyaniline indicate:
- Toxicological Studies: Investigations reveal its potential toxicity to aquatic organisms and its classification as hazardous to the environment .
- Skin Contact Studies: Research shows that repeated exposure can lead to sensitization, emphasizing the need for careful handling.
Several compounds share structural similarities with 4-Phenoxyaniline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Aniline | C₆H₅NH₂ | Simple amine structure; widely used in dye synthesis. |
| 4-Aminophenol | C₆H₄(OH)(NH₂) | Hydroxyl group enhances reactivity; used in pharmaceuticals. |
| Phenol | C₆H₅OH | Strongly acidic; used in resin production. |
| 2-Aminophenol | C₆H₄(OH)(NH₂) | Similar to 4-Aminophenol but with different reactivity patterns. |
Uniqueness of 4-Phenoxyaniline
4-Phenoxyaniline stands out due to its dual functionality as both an aromatic amine and phenol, allowing it to participate in diverse
XLogP3
LogP
Melting Point
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (17.02%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (14.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
Wikipedia
General Manufacturing Information
Dates
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018








